molecular formula C87H117N13O19S2 B1264698 Quinupristin-dalfopristin mixt

Quinupristin-dalfopristin mixt

Cat. No.: B1264698
M. Wt: 1713.1 g/mol
InChI Key: PPKJUHVNTMYXOD-HVWWIRKTSA-N
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Description

Quinupristin-dalfopristin mixt is a combination of two antibiotics, quinupristin and dalfopristin, which belong to the streptogramin class of antibiotics. This combination is used to treat infections caused by gram-positive bacteria, including those resistant to other antibiotics. Quinupristin is derived from pristinamycin IA, while dalfopristin is derived from pristinamycin IIA.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinupristin and dalfopristin are semisynthetic antibiotics derived from natural streptogramins. The synthesis involves the modification of pristinamycin IA and IIA to produce quinupristin and dalfopristin, respectively. The preparation of these compounds requires specific reaction conditions to ensure the stability and efficacy of the final product.

Industrial Production Methods

The industrial production of quinupristin-dalfopristin mixt involves the fermentation of Streptomyces pristinaespiralis to produce pristinamycin. This is followed by chemical modification to obtain quinupristin and dalfopristin. The two antibiotics are then combined in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin.

Chemical Reactions Analysis

Types of Reactions

Quinupristin-dalfopristin mixt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.

    Reduction: Reduction reactions can also occur, potentially altering the compound’s structure and activity.

    Substitution: Substitution reactions may take place, leading to the formation of different derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of quinupristin and dalfopristin, which may have different pharmacological properties and applications.

Scientific Research Applications

Quinupristin-dalfopristin mixt has several scientific research applications, including:

    Chemistry: The compound is used in the study of antibiotic synthesis and the development of new antimicrobial agents.

    Biology: It is used to investigate the mechanisms of bacterial resistance and the effects of antibiotics on bacterial protein synthesis.

    Medicine: this compound is used to treat severe infections caused by gram-positive bacteria, including those resistant to other antibiotics.

    Industry: The compound is used in the pharmaceutical industry for the production of antibiotics and the development of new antimicrobial therapies.

Mechanism of Action

Quinupristin and dalfopristin are protein synthesis inhibitors that work synergistically to exert their effects. Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of quinupristin by a factor of about 100. Quinupristin binds to a nearby site on the 50S ribosomal subunit, preventing the elongation of the polypeptide and causing incomplete chains to be released. This combination results in bactericidal activity against susceptible bacteria.

Comparison with Similar Compounds

Quinupristin-dalfopristin mixt is unique compared to other antibiotics due to its synergistic mechanism of action and its efficacy against resistant gram-positive bacteria. Similar compounds include:

    Linezolid: Another antibiotic used to treat infections caused by resistant gram-positive bacteria.

    Vancomycin: Commonly used to treat severe infections caused by gram-positive bacteria, but with a different mechanism of action.

    Daptomycin: An antibiotic used for similar indications but with a distinct mechanism of action involving the disruption of bacterial cell membranes.

This compound stands out due to its unique combination of two streptogramin antibiotics, providing a broader spectrum of activity and a synergistic effect that enhances its bactericidal properties.

Properties

Molecular Formula

C87H117N13O19S2

Molecular Weight

1713.1 g/mol

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

InChI

InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9+,12-11+,23-18+/t31-,35?,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31?,32-/m11/s1

InChI Key

PPKJUHVNTMYXOD-HVWWIRKTSA-N

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CC(C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2C1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

Synonyms

quinupristin-dalfopristin
RP 59500
RP-59500
Synercid

Origin of Product

United States

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